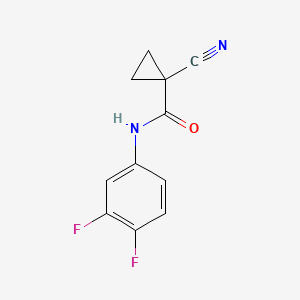
1-cyano-N-(3,4-difluorophenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-cyano-N-(3,4-difluorophenyl)cyclopropanecarboxamide” is a cyclopropane derivative . Cyclopropane derivatives are a kind of highly bioactive compounds that have been studied broadly for many years .
Synthesis Analysis
The synthesis of “this compound” has been studied . The compound was synthesized and its structure was studied by X-ray diffraction, FTIR, 1H NMR, MS and elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using X-ray diffraction, FTIR, 1H NMR, MS and elemental analysis . The crystals are monoclinic, space group C2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” have been analyzed . The crystals are monoclinic, space group C2 with a = 14.387 (9), b = 6.926 (4), c = 12.237 (7) Å, a = 90.00, b = 100.386 (10), g = 90.00°, V = 1199.4 (12) Å3, Z = 4, F (000) = 520, Dc = 1.413 g/cm3, μ = 0.520 cm-1 .Scientific Research Applications
Crystal Structure and Synthesis Studies
Crystal Structure Analysis : The compound has been used in studies analyzing crystal structures and molecular conformations. For example, a related compound, 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-N,N-diphenylcyclopropanecarboxamide, was synthesized and its structure analyzed, showing specific spatial orientations of phenyl rings and fluoro atoms (Yan & Liu, 2007).
Synthesis Pathways : Research has focused on synthesizing cyclopropanecarboxamide derivatives and analyzing their properties. For instance, studies have explored the practical synthesis and applications of various cyclopropanecarboxamide derivatives, highlighting efficient synthesis methods and potential applications in different fields (Kasai et al., 2012).
Application in Polymer Science
- Polymer Synthesis : Cyclopropanecarboxamide derivatives have been utilized in the development of new polymers. For example, research has been conducted on new aromatic diacids containing the trifluoromethyl group and their application in the creation of polyamides, demonstrating the relevance of these compounds in the field of polymer science (Boston et al., 1997).
Conformational Analysis
- Conformational Analysis of Analogs : There's interest in understanding the conformational preferences of cyclopropanecarboxamide analogs. For example, a study on 1-amino-2,2-diphenylcyclopropanecarboxylic acid, a cyclopropane analog of phenylalanine, used quantum mechanical methods to investigate its conformational preferences, which is crucial in drug design and biochemistry (Casanovas et al., 2006).
Fluorine Chemistry and Organic Synthesis
- Organic Synthesis Applications : Studies have also focused on the application of cyclopropanecarboxamide derivatives in organic synthesis. Research on the ring-opening of donor-acceptor cyclopropanes by boronic acids under metal-free conditions demonstrates the utility of these compounds in organic chemistry and the development of new synthetic methods (Ortega & Csákÿ, 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that 1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide may also have multiple targets.
Mode of Action
It’s known that similar compounds can bind with high affinity to their targets , which could suggest that 1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide may also interact strongly with its targets.
Biochemical Pathways
Similar compounds have been found to affect various biological activities , indicating that 1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide may also influence multiple pathways.
Result of Action
Similar compounds have been found to exhibit various biological activities , suggesting that 1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide may also have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-8-2-1-7(5-9(8)13)15-10(16)11(6-14)3-4-11/h1-2,5H,3-4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLGJUDVTWJJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

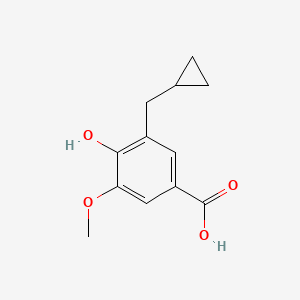
![2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2693031.png)
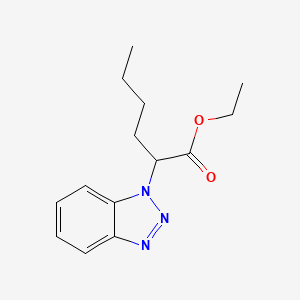
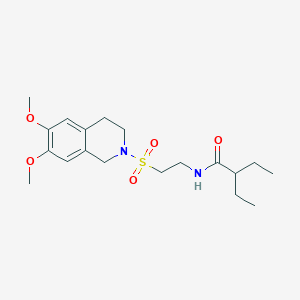
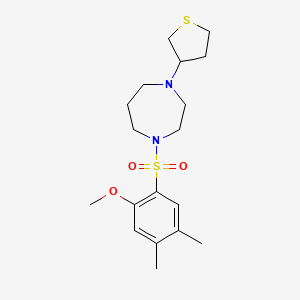
![3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2693038.png)
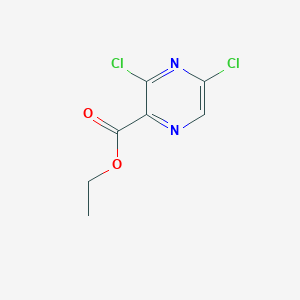
![2-(1,3-dioxoisoindolin-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2693042.png)
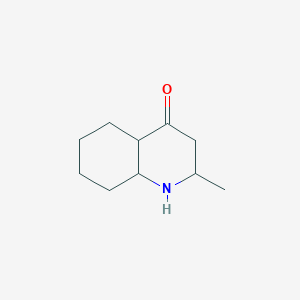
![2-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2693044.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2693045.png)

![2-({2-Phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetonitrile](/img/structure/B2693050.png)
![Cyclohexylethyl{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2693051.png)